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Executive Summary

Sgf29, a key component of the SAGA and ATAC chromatin-modifying complexes, has emerged
as a promising therapeutic target in acute myeloid leukemia (AML) and other leukemias. This
technical guide provides an in-depth overview of the validation of Sgf29 as a therapeutic target,
with a focus on the effects of its inhibition by the selective inhibitor Sgf29-IN-1 in leukemia
cells. This document details the mechanism of action of Sgf29, the phenotypic and molecular
consequences of its inhibition, and provides comprehensive experimental protocols for key
validation assays.

Introduction: Sgf29 - A Chromatin Reader and
Leukemia Dependency

Sgf29 (SAGA-associated factor 29) is a chromatin reader protein that plays a critical role in
gene regulation. It functions as a subunit of the Spt-Ada-Gcn5 acetyltransferase (SAGA) and
the ADA2A-containing (ATAC) complexes. The primary function of Sgf29 is to recognize di- and
tri-methylated lysine 4 on histone H3 (H3K4me2/3) through its tandem Tudor domains. This
binding event is crucial for the recruitment of the SAGA and ATAC complexes to the promoters
of target genes.[1][2]
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Once recruited, the acetyltransferase activity of these complexes, primarily through GCN5
(KAT2A), leads to the acetylation of histone H3 at lysine 9 (H3K9ac). This histone modification
is associated with a more open chromatin structure, facilitating the transcription of downstream
genes. In the context of leukemia, Sgf29-mediated recruitment of SAGA/ATAC complexes is
essential for the expression of key pro-leukemic genes, including MEIS1, HOXA9, and MYC.[3]
[4] The aberrant expression of these genes is a hallmark of various AML subtypes and is critical
for leukemic cell proliferation, survival, and the maintenance of a differentiation block.[3]

Genetic studies, primarily using CRISPR-Cas9 technology, have demonstrated that the
knockout of Sgf29 in leukemia cell lines leads to a significant reduction in the expression of
these oncogenes, resulting in decreased cell proliferation, induction of apoptosis, and
promotion of myeloid differentiation.[3][4] These findings have established Sgf29 as a critical
dependency for leukemia cells and have spurred the development of small molecule inhibitors
targeting its Tudor domain.

Sgf29-IN-1: A Selective Inhibitor of the Sgf29 Tudor
Domain

Sgf29-IN-1 (also known as Cpd_DCG60) is a selective small molecule inhibitor that targets the
Tudor domain of Sgf29.[1] By binding to this domain, Sgf29-IN-1 prevents the recognition of
H3K4me2/3 marks on histone tails, thereby inhibiting the recruitment of the SAGA and ATAC
complexes to their target gene promoters. This leads to a reduction in H3K9 acetylation and
subsequent downregulation of Sgf29 target genes.

Quantitative Data on Sgf29 Inhibition in Leukemia
Cells

The following tables summarize the quantitative effects of Sgf29 inhibition or knockout in
various leukemia cell lines.

Table 1: Effect of Sgf29 Inhibition/Knockout on Cell Viability and Proliferation
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. Method of ]

Cell Line o Endpoint Result Reference
Inhibition
Sgf29-IN-1 (20 _ o

MOLM13 H3K9 Acetylation  Inhibition [1]
UM, 48h)
Sgf29-IN-1 (20 ) o

MV4-11 H3K9 Acetylation  Inhibition [1]
UM, 48h)
CRISPR ) ] Significantly

U937 Proliferation [3]
Knockout reduced
CRISPR ) ) Significantly

MOLM13 Proliferation [3]
Knockout reduced

MLL-AF9 CRISPR ] ) Essential for

) Proliferation ) ) [4]

(murine) Knockout proliferation
CRISPR ) ) Essential for

MV4-11 Proliferation ) ) [4]
Knockout proliferation
CRISPR ) ] Essential for

MOLM13 Proliferation ] ) [4]
Knockout proliferation

Table 2: Effect of Sgf29 Knockout on Apoptosis and Differentiation
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Cell Line Endpoint Method Result Reference
Substantial
) Annexin V increase in
U937 Apoptosis o ] [3]
Staining annexin V-
positive cells
Significantl
_ o CD11b -g Y
U937 Differentiation ) higher surface [3]
Expression _
expression
Induced
MLL-AF9 _ o _ _
) Differentiation Morphological morphological [4]
(murine) ] o
differentiation
MLL-AF9 ) o CD11b Upregulation of
. Differentiation _ [4]
(murine) Expression Cd1ib
Table 3: Effect of Sgf29 Knockout on Gene Expression
Cell
. Target Gene(s) Method Result Reference
Line/Model
Significant
PDX AML-393- o
HOXA9, MEIS1 gRT-PCR reduction in [3]
Cas9 )
transcripts
Profound loss of
promoter-
RNA-seq, ChiIP- )
U937 MYC associated [3]
se
a H3K9ac and
downregulation
Significantly
HOXA cluster,
MOLM13, U937 RNA-seq decreased [3]
MYC, BMI1 _
expression
MLL-AF9 Myc and Myc- Significantl
) Y Y RNA-seq J Y [4]
(murine) regulated genes downregulated
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Signaling Pathways and Experimental Workflows
Sgf29-Mediated Transcriptional Activation Pathway
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Caption: Sgf29 recognizes H3K4me2/3, recruits SAGA/ATAC, leading to H3K9ac and gene

transcription.

Experimental Workflow for Sgf29 Target Validation
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Caption: Workflow for validating Sgf29 as a therapeutic target in leukemia.
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Experimental Protocols

CRISPR-Cas9 Mediated Knockout of Sgf29 in Leukemia
Cells

This protocol outlines the generation of Sgf29 knockout leukemia cell lines using the CRISPR-
Cas9 system.

Materials:

Leukemia cell lines (e.g., U937, MOLM13)

» Lentiviral vectors co-expressing Cas9 and a fluorescent marker (e.g., GFP)

» Lentiviral vectors expressing Sgf29-specific single guide RNAs (sgRNAs) and a different
fluorescent marker (e.g., BFP)

e Non-targeting control (NTC) sgRNA vector

o HEK293T cells for lentivirus production

o Transfection reagent

 Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

o Complete culture medium (e.g., RPMI-1640 with 10% FBS)

e Polybrene

o Fluorescence-activated cell sorter (FACS)

Procedure:

» SgRNA Design: Design at least two independent sgRNAs targeting a coding exon of the
SGF29 gene using a publicly available design tool.

e Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral
vector and packaging plasmids using a suitable transfection reagent. Collect the viral
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supernatant 48 and 72 hours post-transfection.

o Transduction of Leukemia Cells: a. Seed leukemia cells at an appropriate density. b.
Transduce the cells with the Cas9-expressing lentivirus and select for fluorescently-marked
cells by FACS to establish a stable Cas9-expressing cell line. c. Transduce the Cas9-
expressing cells with the Sgf29-sgRNA or NTC-sgRNA lentivirus in the presence of
polybrene.

» Selection of Knockout Cells: 72 hours post-transduction, sort the cells that are positive for
both fluorescent markers (from the Cas9 and sgRNA vectors) using FACS.

» Validation of Knockout: a. Genomic DNA: Extract genomic DNA from the sorted cells and
perform PCR followed by Sanger sequencing or a T7 endonuclease | assay to confirm the
presence of indels at the target site. b. Protein: Perform Western blotting to confirm the
absence of the Sgf29 protein.

Chromatin Immunoprecipitation followed by Sequencing
(ChiIP-seq)

This protocol describes the procedure for performing ChiP-seq to analyze H3K9ac levels at
gene promoters.

Materials:

Sgf29 knockout and control leukemia cells

e Formaldehyde (37%)

e Glycine

e Lysis buffers

e Sonication equipment

¢ Antibody against H3K9ac

o Protein A/G magnetic beads
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e Wash buffers

» Elution buffer

e Proteinase K

e RNase A

o DNA purification kit

e Next-generation sequencing platform
Procedure:

e Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium
and incubating. Quench the reaction with glycine.

e Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an
average size of 200-500 bp using sonication.

e Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the
chromatin with an anti-H3K9ac antibody overnight. c. Add protein A/G beads to pull down the
antibody-chromatin complexes.

o Washes: Wash the beads with a series of stringent wash buffers to remove non-specific
binding.

o Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the
cross-links by incubating at 65°C with Proteinase K.

o DNA Purification: Purify the DNA using a DNA purification Kit.

» Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA
and perform next-generation sequencing.

o Data Analysis: Align the sequencing reads to the reference genome and perform peak calling
to identify regions enriched for H3K9ac.
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RNA Sequencing (RNA-seq)

This protocol details the steps for performing RNA-seq to analyze global gene expression
changes upon Sgf29 knockout.

Materials:

e Sgf29 knockout and control leukemia cells

e RNA extraction kit

e DNase |

e RNA quality control instrument (e.g., Bioanalyzer)
 mMRNA enrichment or rRNA depletion kit

e RNA-seq library preparation kit

o Next-generation sequencing platform

Procedure:

o RNA Extraction: Extract total RNA from the cells using a suitable RNA extraction kit. Treat
with DNase | to remove any contaminating genomic DNA.

* RNA Quality Control: Assess the quality and integrity of the extracted RNA.

e Library Preparation: a. Enrich for mRNA using oligo(dT) beads or deplete ribosomal RNA. b.
Fragment the RNA. c. Synthesize first and second-strand cDNA. d. Perform end-repair, A-
tailing, and adapter ligation. e. Amplify the library by PCR.

e Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

o Data Analysis: a. Perform quality control of the raw sequencing reads. b. Align the reads to
the reference genome. c. Quantify gene expression levels. d. Perform differential gene
expression analysis between Sgf29 knockout and control samples.
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Conclusion and Future Directions

The validation of Sgf29 as a therapeutic target in leukemia provides a strong rationale for the
continued development of Sgf29 inhibitors like Sgf29-IN-1. The data presented in this guide
demonstrate that targeting the Sgf29 Tudor domain effectively disrupts the pro-leukemic
transcriptional programs driven by key oncogenes. Future work should focus on optimizing the
potency and pharmacokinetic properties of Sgf29 inhibitors, exploring potential resistance
mechanisms, and identifying predictive biomarkers to select patients who are most likely to
benefit from this therapeutic strategy. The detailed experimental protocols provided herein offer
a robust framework for researchers to further investigate the role of Sgf29 in leukemia and to
evaluate the efficacy of novel Sgf29-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12379086?utm_src=pdf-body
https://www.benchchem.com/product/b12379086?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/sgf29-in-1.html
https://www.researchgate.net/publication/376206770_TRANSCRIPTIONAL_CONTROL_OF_LEUKEMOGENESIS_BY_THE_CHROMATIN_READER_SGF29
https://pmc.ncbi.nlm.nih.gov/articles/PMC10900139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10900139/
https://www.researchgate.net/publication/339256607_Tudor_Domain-Focused_CRISPR_Dropout_Screen_Identifies_SGF29_As_a_Novel_Essential_Gene_in_MLL-Rearranged_Leukemias
https://www.benchchem.com/product/b12379086#sgf29-in-1-target-validation-in-leukemia-cells
https://www.benchchem.com/product/b12379086#sgf29-in-1-target-validation-in-leukemia-cells
https://www.benchchem.com/product/b12379086#sgf29-in-1-target-validation-in-leukemia-cells
https://www.benchchem.com/product/b12379086#sgf29-in-1-target-validation-in-leukemia-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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